

Application Notes and Protocols: Determination of Vitamin C Concentration by Redox Titration

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Compound of Interest		
Compound Name:	L-Ascorbic acid-13C-3	
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For Researchers, Scientists, and Drug Development Professionals Introduction

Vitamin C, also known as ascorbic acid, is a vital water-soluble vitamin and a potent antioxidant.[1][2] Accurate quantification of Vitamin C is crucial in various fields, including pharmaceutical analysis, food science, and clinical research. Redox titration is a classic, reliable, and widely used analytical method for determining the concentration of Vitamin C.[3][4] This method is based on the oxidation of ascorbic acid by a suitable oxidizing agent. This document provides detailed protocols for two common redox titration methods for Vitamin C determination: titration with 2,6-dichlorophenolindophenol (DCPIP) and titration with iodine.

Principle of the Method

The determination of Vitamin C concentration by redox titration relies on the principle that ascorbic acid is a strong reducing agent that can be readily oxidized by an oxidizing agent. The endpoint of the titration is detected when all the ascorbic acid in the sample has been oxidized.

2.1. Titration with 2,6-dichlorophenolindophenol (DCPIP)

In this method, the intensely colored titrant, 2,6-dichlorophenolindophenol (DCP), is used to oxidize Vitamin C.[4] DCPIP is blue in its oxidized form and becomes colorless upon reduction by ascorbic acid. The endpoint is reached when all the ascorbic acid has been oxidized, and



the addition of excess DCPIP results in a permanent pink or blue color in the solution.[3][5] The reaction proceeds in a 1:1 molar ratio.[5]

Overall Reaction: Ascorbic Acid (colorless) + DCPIP (blue) → Dehydroascorbic Acid (colorless) + Reduced DCPIP (colorless)[3]

2.2. Titration with Iodine (I2)

lodine is another effective oxidizing agent for the determination of Vitamin C. In this titration, a standard solution of iodine is used to oxidize ascorbic acid to dehydroascorbic acid.[1][6] As iodine is added, it is immediately reduced to iodide ions as long as ascorbic acid is present.[1] Once all the ascorbic acid has reacted, the excess iodine reacts with a starch indicator to form a distinct blue-black complex, signaling the endpoint of the titration.[1][7]

Overall Reaction: Ascorbic Acid + I₂ → Dehydroascorbic Acid + 2I⁻ + 2H⁺[6]

A more stable and reliable variation of this method involves the use of a potassium iodate (KIO₃) solution.[2] In an acidic solution containing potassium iodide (KI), the iodate ions react to form iodine in situ, which then oxidizes the ascorbic acid.[2]

Experimental Protocols

- 3.1. Protocol 1: Titration with 2,6-dichlorophenolindophenol (DCPIP)
- 3.1.1. Materials and Reagents
- 2,6-dichlorophenolindophenol (DCPIP) solution (0.025%)[8]
- Standard L-ascorbic acid solution (0.1 g in 100 mL distilled water)[8]
- pH 3 buffer solution[3]
- Burette and stand
- Pipettes (10 mL, 20 mL)
- Erlenmeyer flasks (250 mL)



- Volumetric flasks (100 mL)
- · Distilled water

3.1.2. Standardization of DCPIP Solution

- Accurately pipette 10.00 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.[4]
- Add approximately 20 mL of distilled water and 10 mL of pH 3 buffer.[3][4]
- Fill the burette with the DCPIP solution and record the initial volume.
- Titrate the ascorbic acid solution with the DCPIP solution until a permanent light pink color persists for at least 30 seconds. This is the endpoint.[3]
- Record the final volume of the DCPIP solution used.
- Repeat the titration at least two more times to obtain concordant results (volumes agreeing within 0.1 mL).
- Calculate the concentration of the DCPIP solution.

3.1.3. Sample Preparation

- Vitamin C Tablets: Dissolve a single tablet of known weight in a specific volume of distilled water (e.g., 100 mL in a volumetric flask).[4]
- Fruit Juices: Strain fresh or packaged juice through cheesecloth to remove pulp and seeds. [1][2] If the juice is highly colored, it may need to be diluted with distilled water.[9]
- Fruits and Vegetables: Homogenize a known weight of the sample (e.g., 100 g) with a known volume of distilled water (e.g., 50 mL) in a blender.[1][2] Strain the mixture through cheesecloth and make up the final volume to 100 mL in a volumetric flask.[1][2]

3.1.4. Titration of Sample



- Pipette a known volume of the prepared sample solution (e.g., 10.00 mL) into a 250 mL
 Erlenmeyer flask.[3]
- Add approximately 25 mL of distilled water and 10 mL of pH 3 buffer.[3]
- Titrate with the standardized DCPIP solution until the endpoint is reached (a permanent light pink color).
- Record the volume of DCPIP solution used.
- Repeat the titration for a total of three concordant results.
- 3.2. Protocol 2: Titration with Iodine (I2)
- 3.2.1. Materials and Reagents
- Iodine solution (0.005 mol L⁻¹)[1]
- Potassium iodide (KI)[1]
- Starch indicator solution (0.5%)[1]
- Standard L-ascorbic acid solution
- · Burette and stand
- Pipettes (20 mL)
- Erlenmeyer flasks (250 mL)
- Volumetric flasks (1 L, 100 mL)
- Distilled water
- 3.2.2. Preparation of Reagents
- Iodine Solution (0.005 mol L⁻¹): Weigh 2 g of potassium iodide into a 100 mL beaker. Weigh
 1.3 g of iodine and add it to the same beaker. Add a few mL of distilled water and swirl until



the iodine is dissolved. Transfer the solution to a 1 L volumetric flask and make up to the mark with distilled water.[1]

• Starch Indicator Solution (0.5%): Weigh 0.25 g of soluble starch and add it to 50 mL of near-boiling water. Stir to dissolve and cool before use.[1]

3.2.3. Standardization of Iodine Solution

- Prepare a standard ascorbic acid solution of known concentration.
- Pipette 20 mL of the standard ascorbic acid solution into a 250 mL Erlenmeyer flask.
- Add about 150 mL of distilled water and 1 mL of starch indicator solution.
- Titrate with the iodine solution until the first permanent trace of a dark blue-black color appears.[1]
- Record the volume of iodine solution used.
- · Repeat to obtain concordant results.
- Calculate the exact molarity of the iodine solution.

3.2.4. Sample Preparation

Follow the same procedures as described in section 3.1.3.

3.2.5. Titration of Sample

- Pipette a 20 mL aliquot of the sample solution into a 250 mL conical flask.[1]
- Add about 150 mL of distilled water and 1 mL of starch indicator solution.
- Titrate the sample with the standardized 0.005 mol L⁻¹ iodine solution.[1]
- The endpoint is the first permanent trace of a dark blue-black color due to the starch-iodine complex.[1]



 Repeat the titration with further aliquots of the sample solution until concordant results are obtained.[1]

Data Presentation and Calculations

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Standardization of Titrant (Example with DCPIP)

Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of DCPIP used (mL)
1			
2			
3	_		
Average	_		

Table 2: Titration of Sample (Example with DCPIP)

Sample ID	Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of DCPIP used (mL)
1				
2				
3	_			
Average	_			

Calculations

- Calculate the average volume of titrant used from your concordant titres.[1]
- Calculate the moles of the titrant that reacted.

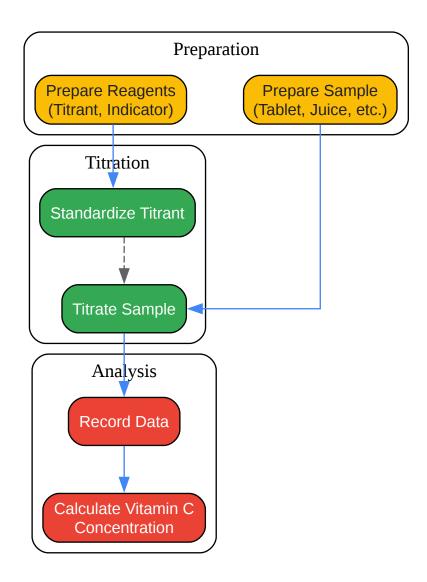


- From the stoichiometry of the reaction, determine the moles of ascorbic acid in the aliquot of the sample solution.
- Calculate the concentration of ascorbic acid in the sample solution (e.g., in mg/mL or mg/100g).

For DCPIP Titration: Moles of Ascorbic Acid = Moles of DCPIP

For Iodine Titration: Moles of Ascorbic Acid = Moles of I₂[6]

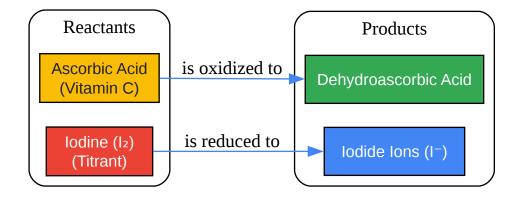
Visualizations



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Caption: Experimental workflow for Vitamin C determination by redox titration.



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Caption: Chemical principle of the redox reaction between Vitamin C and iodine.

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References

- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. webassign.net [webassign.net]
- 4. webassign.net [webassign.net]
- 5. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vitamin C Determination by Iodine Titration [thoughtco.com]
- 8. flinnsci.com [flinnsci.com]
- 9. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]







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